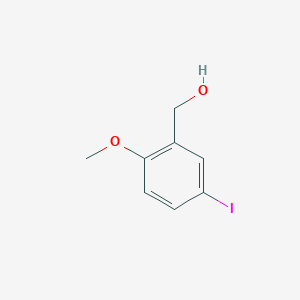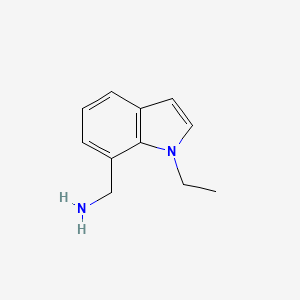
(1-Ethyl-1H-indol-7-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethyl-1H-indol-7-yl)methanamine: is a chemical compound with the molecular formula C11H14N2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-1H-indol-7-yl)methanamine typically involves the alkylation of indole derivatives. One common method includes the reaction of indole with ethylamine under specific conditions to introduce the ethyl group at the nitrogen atom of the indole ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Ethyl-1H-indol-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can modify the indole ring or the ethylamine side chain.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxaldehyde derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the indole ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-Ethyl-1H-indol-7-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities. Indole derivatives are known to exhibit a wide range of biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Researchers investigate this compound for similar properties and its potential as a lead compound for drug development.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its structural similarity to biologically active indole derivatives makes it a candidate for the development of new pharmaceuticals targeting various diseases.
Industry: The compound finds applications in the chemical industry as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it valuable for the production of a wide range of industrial products.
Mécanisme D'action
The exact mechanism of action of (1-Ethyl-1H-indol-7-yl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The indole ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity. Further research is needed to elucidate the detailed pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
(1-Methyl-1H-indol-7-yl)methanamine: Similar structure with a methyl group instead of an ethyl group.
(1-Propyl-1H-indol-7-yl)methanamine: Similar structure with a propyl group instead of an ethyl group.
(1-Butyl-1H-indol-7-yl)methanamine: Similar structure with a butyl group instead of an ethyl group.
Uniqueness: (1-Ethyl-1H-indol-7-yl)methanamine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The length and branching of the alkyl chain can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its methyl, propyl, and butyl analogs.
Propriétés
Formule moléculaire |
C11H14N2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
(1-ethylindol-7-yl)methanamine |
InChI |
InChI=1S/C11H14N2/c1-2-13-7-6-9-4-3-5-10(8-12)11(9)13/h3-7H,2,8,12H2,1H3 |
Clé InChI |
PCKHGWCXQSZYEL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC2=C1C(=CC=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


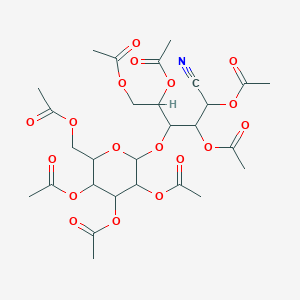
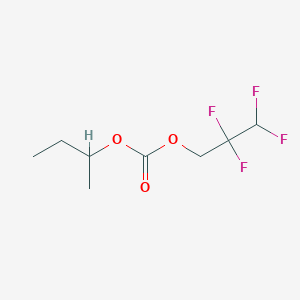
![1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15092492.png)

![4-(1H-imidazol-1-yl)-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B15092508.png)
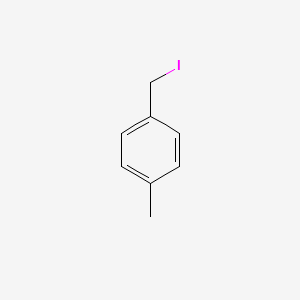
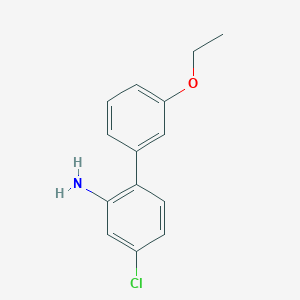
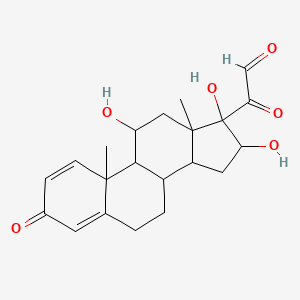

![1-(7-Methylthieno[2,3-c]pyridin-3-yl)ethanone](/img/structure/B15092532.png)
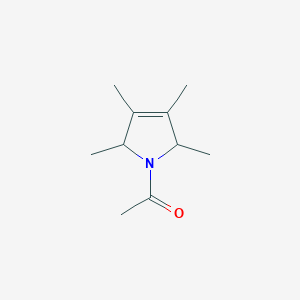
![2-cyclopropyl-4,5,6,7-tetrahydro-Oxazolo[5,4-c]pyridine](/img/structure/B15092568.png)

